molecular formula C10H12O3 B2527421 4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 53892-92-5

4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No. B2527421
CAS RN: 53892-92-5
M. Wt: 180.203
InChI Key: SKPUPCBFIIMALK-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of this compound includes dimethyl groups at the 4 and 6 positions of the benzofuran ring system, and it is partially saturated, as indicated by the tetrahydro prefix and the various hydrogenated carbon atoms in the structure.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored in various studies. For instance, the photoreaction of 4,6-dimethylbenzofuran-2,3-dione with different reagents such as cyclohexene and ethyl vinyl ether has been reported to yield oxetanes and hydrogen abstraction products . Another study describes the synthesis of a structurally related compound, 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione, through crystallographic methods, indicating the potential for diverse synthetic routes and derivatives of benzofuran diones .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied. For example, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, a related compound, has been investigated using spectroscopic methods and quantum chemical computations to determine its structural and spectroscopic characteristics . Similarly, the crystal structure of 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione has been reported, providing insights into the three-dimensional arrangement of atoms in such compounds .

Chemical Reactions Analysis

Benzofuran derivatives participate in various chemical reactions. The photoreaction of 4,6-dimethylbenzofuran-2,3-dione has been shown to produce oxetanes and photoreduction products, demonstrating the compound's reactivity under light-induced conditions . Additionally, the unexpected formation of a benzofuran derivative through the condensation of 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone with another compound suggests the potential for novel reactions leading to benzofuran-containing molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from their molecular structure and the results of various analyses. For instance, the spectroscopic and computational investigations of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide provide information on its vibrational modes, NMR chemical shifts, and other properties such as natural bond orbital (NBO) analysis, nonlinear optical (NLO) properties, and molecular electrostatic potential (MEP) . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in various fields.

Scientific Research Applications

Organic Synthesis Applications

The compound serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, its role in the generation of rotationally-hindered photochromic molecules showcases its utility in creating compounds with potential applications in data storage or high-resolution spectroscopy (Strübe et al., 2011). Similarly, the synthesis of pyrimidine annelated heterocycles demonstrates its use in developing novel heterocyclic compounds, which are crucial in medicinal chemistry (Majumdar et al., 2001).

Chemical Engineering and Materials Science

In the field of materials science, this compound has been explored for its corrosion inhibition properties, highlighting its potential application in protecting metals from corrosion. A study on spirocyclopropane derivatives, including similar compounds, for mild steel protection in HCl solution emphasizes the significance of such organic molecules in industrial applications (Chafiq et al., 2020).

Photoreactivity and Light-Induced Transformations

The photoreactivity of 4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione and related compounds has been a subject of interest. For example, studies on the photoreactions of similar benzofuran diones with various reagents demonstrate the compound's utility in synthesizing oxetanes and other photoproducts, which could have applications ranging from photovoltaic materials to organic light-emitting diodes (Friedrichsen, 1975).

Environmental and Green Chemistry

The research on green and environmentally friendly substances, including studies on the inhibition performances of derivatives for mild steel protection, underscores the importance of such compounds in developing sustainable chemical processes and materials (Chafiq et al., 2020).

properties

IUPAC Name

4,6-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-5-3-6(2)8-7(4-5)9(11)13-10(8)12/h3,6-8H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPUPCBFIIMALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CC2C1C(=O)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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